REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].Cl[C:11]([CH3:19])([CH2:13][CH2:14][C:15]([CH3:18])(Cl)[CH3:16])[CH3:12].[Cl-].[Al+3].[Cl-].[Cl-]>[N+](C)([O-])=O>[CH3:1][C:2]1[C:7]2[C:15]([CH3:18])([CH3:16])[CH2:14][CH2:13][C:11]([CH3:19])([CH3:12])[C:6]=2[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9] |f:2.3.4.5|
|
Name
|
|
Quantity
|
13.88 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C)(CCC(C)(Cl)C)C
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A clear light yellow solution was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The content was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by plug of silica gel 5:95 ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=2C(CCC(C12)(C)C)(C)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |